methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved by reacting appropriate starting materials under specific conditions, such as using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to form the core structure.
Introduction of the phenyl and tert-butyl groups: This step involves the use of reagents like phenylhydrazine hydrochloride and tert-butyl bromide to introduce the phenyl and tert-butyl groups onto the core structure.
Final modifications:
Chemical Reactions Analysis
Methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Thiazole derivatives: These compounds have a similar core structure and are used in various chemical and biological applications.
Pyrimidine derivatives: These compounds are widely studied for their potential therapeutic applications.
Properties
Molecular Formula |
C28H28N2O3S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl (2E)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H28N2O3S/c1-18-23(26(32)33-5)24(20-14-16-21(17-15-20)28(2,3)4)30-25(31)22(34-27(30)29-18)13-9-12-19-10-7-6-8-11-19/h6-17,24H,1-5H3/b12-9+,22-13+ |
InChI Key |
WFBDNPCVBFZVBV-OGCVIRRGSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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